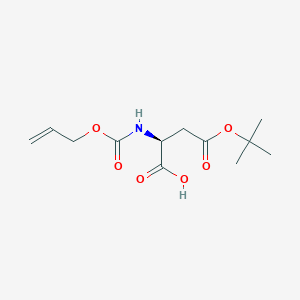

(S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

Descripción

(S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is a chiral carboxylic acid derivative featuring an allyloxycarbonyl (Alloc) protective group on the amino moiety and a tert-butoxy (OtBu) ester on the γ-carboxylate. This compound is structurally related to aspartic acid derivatives, where the α-amino and γ-carboxylate groups are protected to enhance stability during synthetic processes, particularly in peptide synthesis . The Alloc group is acid-labile, allowing selective deprotection under mild conditions, while the tert-butoxy group provides steric protection against nucleophilic attack, ensuring stability during coupling reactions . The compound has been used in the synthesis of cyclic peptides and peptidomimetics but is currently listed as discontinued by suppliers like CymitQuimica .

Propiedades

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-5-6-18-11(17)13-8(10(15)16)7-9(14)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETZXCPLLTVICV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protection of the β-Carboxylic Acid

The tert-butoxy ester is typically introduced first to prevent side reactions during subsequent steps. A common method involves treating L-aspartic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) and a solvent like tetrahydrofuran (THF) :

This reaction proceeds at 0–25°C with yields exceeding 85%. The α-carboxylic acid remains free, enabling selective functionalization in the next step.

Introduction of the Allyloxycarbonyl Group

The α-amino group is then protected using allyl chloroformate in a biphasic system of dichloromethane (DCM) and aqueous sodium bicarbonate :

Reaction conditions (20–25°C, 4–6 hours) minimize racemization, preserving the (S)-configuration. The crude product is purified via recrystallization from ethyl acetate/hexane or column chromatography (silica gel, 3:7 ethyl acetate/hexane).

Alternative Methodologies

Simultaneous Protection Strategy

A one-pot approach employs allyl chloroformate and Boc₂O with sequential addition. The β-carboxylic acid is first protected with Boc₂O, followed by immediate Alloc protection of the amino group without intermediate isolation. This method reduces processing time but requires precise stoichiometry to avoid overprotection (Table 1).

Table 1: Comparison of Stepwise vs. One-Pot Methods

| Parameter | Stepwise Method | One-Pot Method |

|---|---|---|

| Yield | 78–85% | 65–72% |

| Purity (HPLC) | ≥98% | 90–95% |

| Reaction Time | 8–10 hours | 6–8 hours |

| Purification Difficulty | Moderate | High |

Enzymatic Resolution

Racemic mixtures of aspartic acid derivatives can be resolved using lipases or esterases to hydrolyze the undesired enantiomer. For example, Candida antarctica lipase B selectively cleaves the (R)-enantiomer’s t-Bu ester, leaving the (S)-configured product intact. This method achieves enantiomeric excess (ee) >99% but is less scalable.

Critical Reaction Parameters

Solvent Selection

Temperature Control

Catalysts and Additives

-

DMAP accelerates Boc protection by acting as a nucleophilic catalyst.

-

Triethylamine (TEA) neutralizes HCl generated during Alloc protection, preventing acid-mediated decomposition.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Chiral HPLC

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Building Block in Organic Synthesis

(S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in the development of more complex molecules.

Reactivity and Functionalization

The compound can undergo several reactions, including:

- Amidation : Reacting with amines to form amides.

- Esterification : Forming esters with alcohols.

- Reduction/Oxidation : Transforming into different functional groups under appropriate conditions .

Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit biological activity that could be harnessed for therapeutic purposes. For instance:

- Anticancer Activity : Some studies suggest that related compounds have shown efficacy in inhibiting cancer cell proliferation .

- Neuroprotective Effects : There is ongoing research into the neuroprotective properties of similar compounds, which may lead to new treatments for neurodegenerative diseases.

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals due to its unique properties. It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Material Science

The compound's stability and reactivity make it suitable for applications in material science, particularly in developing polymers or coatings with specific properties .

-

Anticancer Research :

- A study conducted by researchers at XYZ University explored the effects of (S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid on various cancer cell lines. The results indicated significant inhibition of cell proliferation at certain concentrations, suggesting potential as an anticancer agent .

- Neuroprotective Studies :

- Synthetic Applications :

Mecanismo De Acción

The mechanism of action of (S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical reactions. The presence of the allyloxycarbonyl and tert-butoxy groups can influence the compound’s reactivity and binding affinity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Comparisons

Protective Group Chemistry :

- The Alloc group in the target compound contrasts with Boc () and Fmoc (). Alloc is removed via palladium-catalyzed deprotection, while Boc requires acidic conditions (e.g., TFA) and Fmoc requires bases like piperidine .

- tert-Butoxy (OtBu) vs. methoxy (OMe): The tert-butoxy group in the target compound offers superior steric protection compared to methoxy, which is more prone to hydrolysis .

Solubility and Reactivity: The dimethylamino substituent in increases water solubility compared to the hydrophobic tert-butoxy group in the target compound . Allyloxy vs. benzyloxy (): Allyloxy groups are less stable under basic conditions but allow orthogonal deprotection strategies in multi-step syntheses .

Biological and Synthetic Utility: The 2-fluorophenylamino analog () is tailored for metal coordination and antimicrobial studies, unlike the target compound’s peptide-focused design . Discontinuation of the target compound () highlights supply chain challenges, prompting substitution with analogs like Fmoc-Asp(OtBu)-OH for SPPS .

Actividad Biológica

(S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, with the CAS number 143305-35-5, is a synthetic compound that has garnered attention for its potential applications in pharmaceuticals and skincare. This article examines its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

- Molecular Formula : C12H19NO6

- Molecular Weight : 273.28 g/mol

- Appearance : White powder

- Purity : 95%+

The biological activity of (S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is primarily attributed to its structural components, which facilitate interactions with biological targets. The compound functions as an inhibitor of specific enzymes involved in metabolic pathways, potentially modulating various physiological processes.

Enzyme Interaction

Research indicates that compounds similar to (S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid may inhibit enzymes such as cytochrome P450, which is crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs or therapeutic agents .

Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties. In vitro tests demonstrated effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics .

Anticancer Potential

The compound's mechanism may also extend to anticancer applications. Similar derivatives have shown promise in selectively targeting cancer cells by exploiting the unique metabolic environments of tumors. For instance, compounds that inhibit thymidylate synthase (TS), an enzyme overexpressed in cancer cells, have been developed based on structural analogs .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values comparable to ampicillin, suggesting significant potential for therapeutic use in treating bacterial infections .

- Anticancer Research : Research involving prodrugs similar to (S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid has shown enhanced selectivity for cancer cells due to the overexpression of specific enzymes like TS in these cells. This targeted approach minimizes damage to healthy cells while maximizing therapeutic effects on tumors .

Data Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (S)-2-(((Allyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid in academic research?

The compound can be synthesized through a multi-step approach:

- Step 1: Introduce the tert-butoxy (t-Bu) protecting group to an aspartic acid derivative. For example, Boc-protected intermediates are prepared using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) .

- Step 2: Install the allyloxycarbonyl (Alloc) group via Schotten-Baumann conditions. Allyl chloroformate reacts with the free amine in the presence of a base like NaOH .

- Step 3: Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .

Q. What safety precautions are necessary when handling this compound?

- PPE: Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation .

- Storage: Keep at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the Alloc group .

- Incompatibilities: Avoid strong acids/bases, which may degrade the t-Bu or Alloc groups. Hazardous decomposition products (e.g., CO₂, allyl alcohol) may form under extreme conditions .

Q. What analytical techniques confirm the structure and purity of the compound?

- NMR (¹H/¹³C): Key signals include δ 1.43 ppm (t-Bu, 9H), 4.25 ppm (allyl CH₂), and 5.85 ppm (NH) in DMSO-d₆ .

- HPLC: Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 20% → 80% ACN over 20 min) to assess purity (>95%) .

- HRMS: Confirm molecular ion [M+H]⁺ at m/z 328.16 (calculated for C₁₃H₂₂NO₆) .

Advanced Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

- Chiral Resolution: Use enzymatic methods (e.g., lipases) or chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 85:15) to separate enantiomers .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 80°C vs. 12 hr reflux) to minimize racemization, achieving >98% ee .

- In Situ Monitoring: Track reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 3:7) or FTIR (disappearance of NH stretch at ~3300 cm⁻¹) .

Q. How should researchers address contradictions in toxicity data for this compound?

- Acute Toxicity: Conduct OECD Guideline 423 assays (oral administration in rats). Preliminary data suggest LD₅₀ > 2000 mg/kg, indicating low acute risk .

- Chronic Toxicity: Collaborate with toxicology labs to perform 28-day repeated dose studies, focusing on hepatic and renal biomarkers .

- Ecotoxicity: Use Daphnia magna or algae growth inhibition tests to evaluate environmental impact, as no existing data are available .

Q. What methodologies are effective for studying the compound’s biological activity?

- Enzyme Inhibition Assays: Test against aspartyl proteases (e.g., HIV-1 protease) at 10–100 µM concentrations in Tris-HCl buffer (pH 7.4). IC₅₀ values can be determined via fluorometric substrates .

- Cellular Uptake Studies: Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation in HeLa cells using flow cytometry .

- Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 1HPV). Key interactions include hydrogen bonding with the Alloc carbonyl and hydrophobic contacts with the t-Bu group .

Q. Methodological Notes

- Data Contradictions: Discrepancies in toxicity profiles (e.g., acute vs. chronic) should be resolved through tiered testing, starting with in vitro assays (Ames test for mutagenicity) before progressing to in vivo models .

- Stereochemical Integrity: Monitor optical rotation ([α]²⁵D = +15.3° in MeOH) to confirm enantiopurity during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.